molecular formula C14H16N2O3 B2892074 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 304664-01-5

1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2892074
CAS RN: 304664-01-5
M. Wt: 260.293
InChI Key: HQUSXGZKUOWKDF-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by blocking the activity of enzymes involved in the synthesis of these mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole can reduce inflammation and pain in animal models. It has also been shown to have insecticidal activity against various pests. In addition, it has been shown to have photosensitizing properties in dye-sensitized solar cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use as an anti-inflammatory or analgesic agent in humans. Another area of interest is its potential use as an insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in materials science.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,4-dimethoxybenzoyl hydrazine and 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a dehydrating agent. The reaction produces a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential applications in various fields. In medicine, it has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an insecticide in agriculture. In materials science, it has been investigated for its ability to act as a photosensitizer in dye-sensitized solar cells.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-7-10(2)16(15-9)14(17)11-5-6-12(18-3)13(8-11)19-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSXGZKUOWKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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